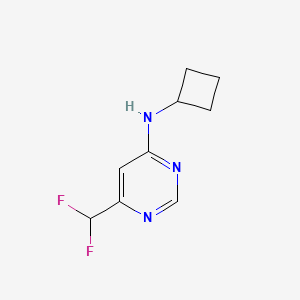
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and metabolic disorders.
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, including N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide, have shown potential in antiviral therapy. They have been found to inhibit various RNA and DNA viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for developing new antiviral agents.
Anti-inflammatory and Anticancer Activities
The indole nucleus is a common feature in many synthetic drug molecules due to its biological activity. Indole derivatives exhibit anti-inflammatory properties and have been studied for their anticancer activities, particularly as Bcl-2/Mcl-1 dual inhibitors, which are important in the regulation of apoptosis .
Antimicrobial Properties
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide has been associated with antimicrobial activity. Indole-based compounds have been synthesized and tested for their effectiveness against drug-resistant bacterial infections, making them valuable in the search for new antibacterial agents .
Pharmacological Potential
The pharmacological activity of indole derivatives is broad, encompassing antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide a versatile compound for pharmacological research and drug development .
Drug Metabolism Studies
N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide can be used in drug metabolism studies to understand the metabolic pathways of new synthetic cannabinoids. Its structure is similar to other synthetic cannabinoids, which are metabolized via hydroxylation and N-dealkylation processes .
Chemical Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of various heterocyclic compounds. Its indole nucleus serves as a scaffold for the creation of new molecules with potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies utilize N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide to predict how it interacts with biological targets. These studies help in the design of new drugs with improved efficacy and reduced side effects .
Cytotoxicity Assessment
In cancer research, the compound is used to assess cytotoxicity against different cancer cell lines. This helps in determining the potential of new chemical entities as anticancer agents .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which n-cyclohexyl-2-(1h-indole-3-sulfonyl)acetamide is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological effects . It is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide interacts with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could potentially affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that N-cyclohexyl-2-(1H-indole-3-sulfonyl)acetamide could have a variety of molecular and cellular effects.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(18-12-6-2-1-3-7-12)11-22(20,21)15-10-17-14-9-5-4-8-13(14)15/h4-5,8-10,12,17H,1-3,6-7,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUBMBBGVSFVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
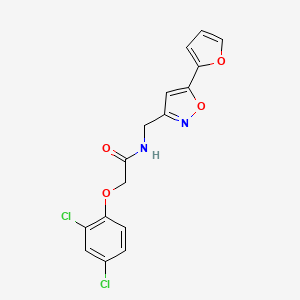

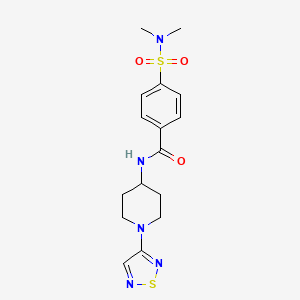
![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2589749.png)

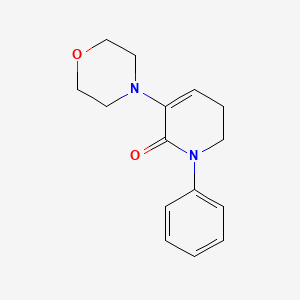


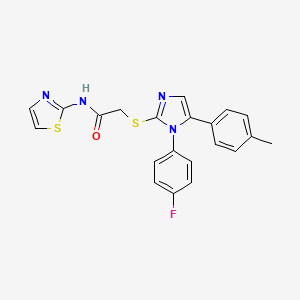
![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)
